Author: BenchChem Technical Support Team. Date: January 2026
This guide offers an in-depth comparative analysis of catalytic systems for functionalizing the versatile yet challenging chemical intermediate, 1-Bromo-2,4-dichloro-5-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document provides a technical examination of various cross-coupling reactions, supported by experimental data and mechanistic insights to inform catalyst selection and protocol design.
Introduction to the Substrate: 1-Bromo-2,4-dichloro-5-nitrobenzene
1-Bromo-2,4-dichloro-5-nitrobenzene (C₆H₂BrCl₂NO₂) is a polyhalogenated nitroaromatic compound that serves as a valuable building block in organic synthesis.[1] Its utility stems from the differential reactivity of its substituents, which allows for selective, stepwise functionalization.
-
The Bromo Group (C1): The carbon-bromine bond is the most labile of the halogenated positions, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.
-
The Chloro Groups (C2, C4): The carbon-chlorine bonds are significantly stronger and less reactive than the C-Br bond, generally remaining intact under conditions optimized for C-Br coupling. This allows them to serve as latent reactive sites for subsequent transformations under more forcing conditions or with specialized catalytic systems.
-
The Nitro Group (C5): As a powerful electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring. It activates the C-Br bond towards oxidative addition, a key step in many catalytic cycles, making the substrate highly reactive in cross-coupling reactions.[2] It can also be chemically reduced to an amine, providing a route to further derivatization.[3]
This unique combination of reactive sites makes 1-Bromo-2,4-dichloro-5-nitrobenzene an attractive starting material for constructing complex molecular architectures found in pharmaceuticals and advanced materials.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-based catalysts are the cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4] The general catalytic cycle for these transformations proceeds through three fundamental steps: oxidative addition, transmetalation (or migratory insertion), and reductive elimination.[5] The choice of ligand is paramount, as it directly influences the catalyst's stability, activity, and selectivity.[6]
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Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl compounds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester.[7][8] Given the electron-deficient nature of 1-Bromo-2,4-dichloro-5-nitrobenzene, it is an excellent substrate for this transformation.
Catalytic System Components:
-
Palladium Precatalyst: Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dppf) are commonly used. Pd(OAc)₂ is often preferred for its cost-effectiveness and air stability.
-
Ligand: The choice of phosphine ligand is critical. While Pd(PPh₃)₄ can be used directly, systems generated in situ from a Pd(II) source and a ligand often show higher activity. For electron-deficient aryl halides, bulky and electron-rich dialkylbiarylphosphine ligands such as XPhos and SPhos are highly effective as they facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[6]
-
Base: An inorganic base is required to activate the organoboron species for transmetalation.[9] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. Cesium carbonate is often used for challenging couplings due to its high solubility and basicity.
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Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed.
Comparative Performance of Catalytic Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Comments |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | Toluene/H₂O | 90-100 | Moderate | Classic conditions, may require longer reaction times.[3] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | High-Excellent | Highly active system for electron-deficient substrates.[2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | High | Good for a broad range of substrates; dppf is a robust ferrocene-based ligand.[9] |
| Pd/C | None | K₂CO₃ | Ethanol/H₂O | 80 | Variable | Heterogeneous catalyst, offers ease of removal but may show lower activity.[10] |
| (Note: Yields are extrapolated from reactions with structurally similar substrates like 1-bromo-4-nitrobenzene and are highly dependent on the specific boronic acid used.) |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides and primary or secondary amines.[11][12] This reaction is a powerful alternative to classical methods like the Ullmann condensation, operating under much milder conditions.[13]
Catalytic System Components:
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Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are standard choices.
-
Ligand: This reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, and Josiphos-type ligands are state-of-the-art, promoting the efficient coupling of a wide range of amines, including challenging partners like ammonia.[11][14]
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Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common.
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Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are required.
Comparative Performance of Catalytic Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Comments |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | Good-High | An early generation system, effective for many amines.[11] |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 80-100 | Excellent | A highly general and efficient system for a broad scope of amines.[14] |
| Pd(OAc)₂ | Josiphos | LHMDS | Dioxane | 100 | High | Particularly effective for direct coupling with ammonia or its equivalents.[11] |
| (Note: Yields are extrapolated based on protocols for similar electron-deficient aryl bromides.[15]) |
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Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[16] The reaction is catalyzed by palladium complexes and requires a base to regenerate the active Pd(0) catalyst.[17] The electron-withdrawing groups on 1-Bromo-2,4-dichloro-5-nitrobenzene make it a highly suitable substrate for this transformation.[18]
Catalytic System Components:
-
Palladium Precatalyst: Pd(OAc)₂ is the most common and cost-effective choice.
-
Ligand: While some Heck reactions can proceed without a phosphine ligand ("ligandless" using Pd(OAc)₂), the addition of ligands like PPh₃ or bulky N-heterocyclic carbenes (NHCs) can improve yields and catalyst stability, especially with less reactive alkenes.[19][20]
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Base: An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ or NaOAc is typically used.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMA, or NMP are standard.
Comparative Performance of Catalytic Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Comments |
| Pd(OAc)₂ | None | Et₃N | DMF | 100-120 | Good | "Jeffery conditions," often sufficient for activated substrates. |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | Good-High | Classic Herrmann-Beller conditions, very reliable.[18] |
| Pd-NHC Complex | NHC | Na₂CO₃ | DMA | 50-80 | Excellent | Modern systems allow for lower temperatures and catalyst loadings.[19] |
| (Note: Yields are based on data for 1-bromo-4-nitrobenzene, a close structural analog.[19]) |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is a reaction between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[21][22] This method provides a direct route to arylalkynes.
Catalytic System Components:
-
Palladium Precatalyst: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and additional PPh₃ is standard.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used.
-
Base: An amine base, typically triethylamine or diisopropylamine, is used, which also often serves as the solvent.
-
Solvent: Anhydrous THF or the amine base itself.
Comparative Performance of Catalytic Systems
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Comments |
| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | 25-60 | High | Classic, reliable conditions for a wide range of substrates.[23] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | High | A common alternative system. |
| Pd(OAc)₂/NHC | None | Cs₂CO₃ | Dioxane | 100 | Good-High | Copper-free variants have been developed to avoid homocoupling of the alkyne.[24] |
| (Note: Yields are generalized for activated aryl bromides.) |
Copper-Catalyzed Ullmann Condensation: An Alternative Pathway
The Ullmann condensation is a classical copper-promoted reaction for forming C-N, C-O, and C-S bonds.[13] While it traditionally requires harsh conditions (high temperatures, stoichiometric copper), modern protocols with ligands allow the reaction to proceed under milder conditions, making it a viable alternative to palladium-catalyzed methods, particularly for large-scale synthesis where cost is a factor.[25][26]
Catalytic System Components:
-
Copper Source: CuI, Cu₂O, or copper metal powder.
-
Ligand: Diamines (e.g., ethylenediamine, 1,10-phenanthroline) or amino acids (e.g., L-proline) can significantly accelerate the reaction.
-
Base: A strong base like K₂CO₃ or Cs₂CO₃ is required.
-
Solvent: High-boiling polar solvents such as DMF, NMP, or nitrobenzene are traditionally used.[13]
Comparative Analysis: Ullmann vs. Buchwald-Hartwig
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Metal | Copper (less expensive) | Palladium (more expensive) |
| Conditions | Often harsh ( >150 °C), though modern systems are milder | Generally mild (80-110 °C) |
| Substrate Scope | Traditionally limited to activated aryl halides | Extremely broad scope |
| Ligands | Simple diamines, amino acids | Complex, sterically demanding phosphines |
| Functional Group Tolerance | Moderate | Excellent |
Experimental Protocols: Representative Methodologies
The following protocols are adapted from established procedures for structurally related substrates and serve as a starting point for optimization with 1-Bromo-2,4-dichloro-5-nitrobenzene.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
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heat [label="Heat & Stir | Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring."];
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Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Methodology:
-
Reaction Setup: To a dry Schlenk tube, add 1-Bromo-2,4-dichloro-5-nitrobenzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and XPhos (0.04 equiv.).
-
Inerting: Seal the tube, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (15 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
Methodology:
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to a dry Schlenk tube. Add 1-Bromo-2,4-dichloro-5-nitrobenzene (1.0 mmol, 1.0 equiv.), the desired amine (1.2 equiv.), Pd₂(dba)₃ (0.01 equiv.), and XPhos (0.04 equiv.).
-
Inerting: Seal the tube inside the glovebox. If not using a glovebox, assemble the solids in the tube, seal, and then perform three evacuate/backfill cycles with argon.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[15]
Conclusion and Future Outlook
The functionalization of 1-Bromo-2,4-dichloro-5-nitrobenzene is readily achieved through a variety of powerful cross-coupling reactions.
-
For C-C bond formation, Suzuki-Miyaura coupling using a Pd(OAc)₂/XPhos system offers excellent reliability and high yields. The Heck reaction provides an effective route to styrenic derivatives, with modern Pd-NHC catalysts allowing for milder conditions.
-
For C-N bond formation, the Buchwald-Hartwig amination, employing bulky biarylphosphine ligands like XPhos with a strong base, is the premier method due to its broad scope and high efficiency.
-
Copper-catalyzed Ullmann reactions remain a cost-effective, albeit often more demanding, alternative for specific C-N, C-O, and C-S couplings.
The choice of the optimal catalytic system is a multifactorial decision, balancing substrate reactivity, desired bond formation, cost, and process scalability. The electron-deficient nature of the substrate generally facilitates the initial oxidative addition step, making it a highly reactive partner in these transformations. Future research will likely focus on developing more sustainable catalytic systems using earth-abundant metals and enabling these transformations at lower temperatures and catalyst loadings.
References
- A Comparative Review of Catalysts for Cross-Coupling Reactions with 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcIlukyRashm7nH9tDkSDsBu3tPJQWKBrgkM3h70mBJpAV18nX836dM-P73_O87JT7URXSdOV5zEmA5KtBhNYNHxSeHAJse8W5tq60NOZPkH4hQM5nBSSdtf12EOWWx6chpKgPRr8d3nXiaoMeo-TrPRV-8UckzRS0cpu-QhR_xVHkxcR418yE56yHAzijlGrC3ej_UQQv9p4EmIC5zsYivgIrBgPrH0KPgHhWIL01gH5PgGZXQ8KxWt_QarO70OiA]
- Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqm1Zj2VySDLvUPTfGLpm2GtbpuI7h4d5syOBUBp1eSCbv9XrY68bFk2owbHwulKTkSOdT11K4jIYzhAUYNLn1mcfQ92jOrQ-BSnQPGcDcxuXQmp_ojsJjnc9egjX9YQNE1PCdWCqujcD6NEerkp67u8KbusVvtLXl8dGbDa4LqHSOoGMiXNTSNntOkgg00D51PteRFDYJC2MV5x85RXmvd6XR2D6OapIUWAYASrC9F7ymqPAQxjfFeYw=]
- Ullmann condensation. Wikipedia. [URL: https://en.wikipedia.
- Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9K0H_q19TdNVcNUedShr7S7bxD0QKDJf8RPhLZflyvmz0gCosEOU83tpKtcORQV4zeAnc3opqVLVaSFhNxymlex7lfYwnwS-dohQn8hoqYiHZlgto7RgaJXOk4Jx1e3KuZI7AMdZXDgf57wqr9qI4GT1kFsTjb7Qlqqoayou5qtwz7vWRcfoQukho_tN1qYBcqnRqjGZvZvaagfG4kwwg0UGKk0jOlqnxktofkHev5LBKu4TjWz_ucjC8cVuSIYn3PRU=]
- Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... ResearchGate. [URL: https://www.researchgate.
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.
- Heck reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Ullmann Reaction. BYJU'S. [URL: https://byjus.com/chemistry/ullmann-reaction/]
- Heck Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/10]
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/technical-support/applications-and-techniques/chemistry-applications/organic-chemistry-reagents-and-building-blocks/suzuki-miyaura-cross-coupling-reaction.html]
- Ullmann reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ullmann_reaction]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-cross-coupling-reaction.shtm]
- Ullmann Reaction. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/sa/en/home/chemicals/alphadia/named-reactions/ullmann-reaction.html]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [URL: https://www.youtube.
- Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDETEUoYxODWgLCzXy-IjLAhuxY-bLlFrBixGPQ62wb1TSjzdJKUGlmTK9Py5CE1DFEGwa5EA5OUf0A2RfgmzE4S845H60Z1H8j3gdTjbkdOqEI8dKHik_3-agpc73dQ3urO-hVTHjCWfX4Lzu35Q_QHMTNLtdG5Sf3kIzh0PxXBkwEc1Duv24d8rBEot7UF-1nOWlJoF8W_1CEzsdQeFn8e9EUySpTpN_6H4rea8O4q2l3pWwF-c=]
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. [URL: https://www.researchgate.net/publication/372728987_Suzuki-Miyaura_cross-coupling_reaction_of_1-bromo-4-nitrobenzene_with_phenylboronic_acid]
- Palladium-Catalyzed Reactions. MDPI. [URL: https://www.mdpi.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]
- Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfVetz6w40Uz7u5tdsTLRanwH_UX0gYxnnousgngO1lhR9-K4Vd_96AFnld958BVtozvLxgOsT5Krj0OClepFYnoP17y9fgtwhFHMk_BnS69qQhO0X6hWyynoFDhN_NH09soptu9iq0vfXOIRSUjUSgrehumpKmR__vkrb9GXKfQ-FV8VVztrT_R364OE5BIUuqhtq9I3ObSj0NytvuWZZ8txvFurz-MjhyJveOz8tRkwF75jSg53UxZl3RGz0sFoDmUWOtR62mIo=]
- Ullmann Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8756209/]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00122]
- A Review on Recent Trends in Copper-Catalyzed Organic Synthesis. Science Publishing Group. [URL: https://www.sciencepg.com/journal/paperinfo?journalid=656&doi=10.11648/j.jcebe.20220601.14]
- Historically, simple triarylphosphine ligands were used in cross-coupling, but seminal work from the Buchwald group showed that sterically bulky dialkylbiarylphosphine ligands generated catalytic systems with increased scope and efficiency. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4993120/]
- Sonogashira Coupling Reaction Mechanism. YouTube. [URL: https://www.youtube.
- Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYqFIvwUsBPnAiKqlKm7s7K_cEegAl1_Nl885nVtM7LQ7SmiigANCh85q2sYuSdHdK29o1R1ahj1on-LgX_FQoPD-EYeSnMgRvoERIMQTF9_vTmL32uxeWD-I74w2Y9nYIUR6MF7r1YEvbcrc1pTjtgcRWNrItomXdHIZV2MJIXuhsZS5VYA64G11M3cQ8LvT1PSaky413e9YnB2u2ounjxlJrzzsLmqQhfYEbTZ3weA6emd2y4auPuJG_PkSPxbOuGJTkZL9V4Nc7YA==]
- Understanding the Synthesis and Handling of 1-Bromo-2,5-difluoro-3-nitrobenzene. Benchchem. [URL: https://www.benchchem.com/blog/understanding-the-synthesis-and-handling-of-1-bromo-2-5-difluoro-3-nitrobenzene]
- m-BROMONITROBENZENE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0135]
- Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc03328a]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [URL: https://www.nobelprize.
- Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6112152/]
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Girona. [URL: https://www.tdx.cat/bitstream/handle/10803/393275/Tesi.pdf?sequence=1]
- 1-Bromo-2, 4-dichloro-5-nitrobenzene, min 98%, 10 grams. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/1-bromo-2-4-dichloro-5-nitrobenzene-min-98-10-grams/AC465390010]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4538980/]
- 1-Bromo-4,5-dichloro-2-nitrobenzene. Biosynth. [URL: https://www.biosynth.com/p/TDA36194/1-bromo-4-5-dichloro-2-nitrobenzene]
- Optimizing Cross-Coupling Reactions: The Role of Specialty Ligands. sf-chemicals.com. [URL: https://www.sf-chemicals.com/news/optimizing-cross-coupling-reactions-the-role-of-specialty-ligands-72592283.html]
Sources